2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

説明

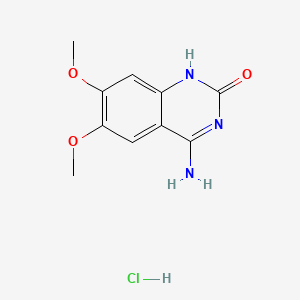

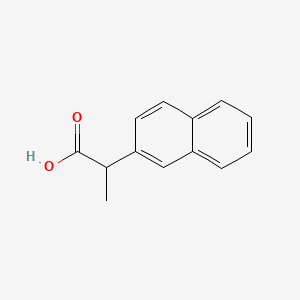

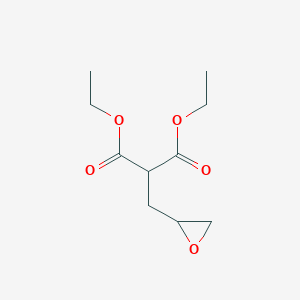

“2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride” is a chemical compound with the molecular formula C10H11N3O3 . It is also known by the synonym 4-amino-6,7-dimethoxyquinazolin-2 (1h)-one .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyrimidine ring . The 4-amino-6,7-dimethoxy substitutions are on the quinazoline ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.21 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 85.9 Ų . The compound is covalently bonded and has a complexity of 318 .科学的研究の応用

Cardiotonic Activity and Synthesis

- 2(1H)-Quinazolinones have been studied for their cardiotonic activity, with specific analogues showing significant positive inotropic effects. A notable example is the analogue 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, which exhibited twice the intravenous potency of amrinone and is under development as an orally active cardiotonic (Bandurco et al., 1987).

Antimicrobial and Anticonvulsant Properties

- Quinazolinone derivatives have been synthesized and evaluated for antimicrobial potential, with some showing moderate to significant activity against both Gram-positive and Gram-negative bacteria (Kapoor et al., 2017).

- Furthermore, quinazolinones have been investigated for anticonvulsant activity, with certain compounds demonstrating effectiveness in seizure threshold tests (Wolfe et al., 1990).

Chemical Synthesis and Modification

- The synthesis of various quinazolinone derivatives has been a subject of research. For example, novel derivatives containing the quinazolinone-4 moiety have been created through various chemical reactions, leading to compounds with diverse structures (Nawrocka et al., 2012).

- The synthesis process of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline, a compound related to 2(1H)-Quinazolinone, has also been explored, highlighting the methods and chemical structures involved (Liu Hai-bin, 2011).

Application in Dye Synthesis

- Quinazolinone-based compounds have been synthesized for use in colorimetric studies and as reactive dyes, showing good antimicrobial activity and solvatochromic effects (Patel & Patel, 2012).

HIV-1 Inhibition

- Certain quinazolinone derivatives have shown potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, effectively inhibiting clinically relevant mutant variants of the virus (Corbett et al., 2000).

作用機序

Target of Action

Similar compounds with a quinazoline scaffold have been reported to exhibit antiproliferative activities against various human cancer cell lines .

Mode of Action

It’s worth noting that quinazoline derivatives have been reported to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest .

Biochemical Pathways

Quinazoline derivatives have been associated with the induction of apoptosis and cell cycle arrest, suggesting potential involvement in pathways related to cell growth and proliferation .

Result of Action

Quinazoline derivatives have been reported to exhibit antiproliferative activities, inhibit colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest .

特性

IUPAC Name |

4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRJLUGFNPKNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158931 | |

| Record name | 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride | |

CAS RN |

134749-43-2 | |

| Record name | 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134749432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.4]nonan-1-ol](/img/structure/B3046997.png)

![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)